N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide
Overview
Description
N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide, also known as DPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPH is a heterocyclic compound that contains a phthalazine ring and a carboxamide group. The synthesis of DPH is complex and involves several steps, but the resulting compound has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. In medicinal chemistry, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been shown to inhibit the production of inflammatory cytokines and to activate the opioid receptor, resulting in analgesic effects. In materials science, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit charge transport properties and to form self-assembled monolayers on surfaces. In biochemistry, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been shown to bind to metal ions and to modulate the activity of ion channels.
Biochemical and Physiological Effects
N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been shown to reduce inflammation and pain in animal models. In materials science, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit high charge mobility and to form stable self-assembled monolayers. In biochemistry, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been shown to selectively bind to metal ions and to modulate the activity of ion channels.
Advantages and Limitations for Lab Experiments
N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has several advantages for lab experiments, including its high purity and stability, its ability to form self-assembled monolayers, and its potential as a fluorescent probe. However, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide also has limitations, including its complex synthesis method, its low solubility in water, and its potential toxicity.
Future Directions
There are several future directions for the study of N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide, including:
1. Further investigation of its potential as an anti-inflammatory and analgesic agent in humans.
2. Development of new synthesis methods for N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide that are more efficient and cost-effective.
3. Investigation of its potential as a building block for supramolecular structures in materials science.
4. Exploration of its potential as a modulator of ion channels in biochemistry.
5. Development of new fluorescent probes based on the structure of N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide for the detection of metal ions.
In conclusion, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide is a complex chemical compound that has shown potential in various scientific fields. Its synthesis method is complex, but the resulting compound has promising applications in medicinal chemistry, materials science, and biochemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
Scientific Research Applications
N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has shown potential in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been studied for its potential use as an anti-inflammatory and analgesic agent. In materials science, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been investigated for its use in organic electronic devices and as a building block for supramolecular structures. In biochemistry, N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has been studied for its potential as a fluorescent probe for the detection of metal ions and as a modulator of ion channels.
properties
IUPAC Name |
N,3-dimethyl-4-oxo-N-phenylphthalazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-19(12-8-4-3-5-9-12)17(22)15-13-10-6-7-11-14(13)16(21)20(2)18-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMALFONXMAWEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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